2,4,5-Trimethyloxazole undergoes regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones.
Trimethyloxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. Trimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, trimethyloxazole is primarily located in the cytoplasm. Trimethyloxazole is a mustard, nut skin, and nutty tasting compound that can be found in kohlrabi, nuts, and potato. This makes trimethyloxazole a potential biomarker for the consumption of these food products.
2,4,5-Trimethyloxazole
CAS No.: 20662-84-4
Cat. No.: VC1962390
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20662-84-4 |
---|---|
Molecular Formula | C6H9NO |
Molecular Weight | 111.14 g/mol |
IUPAC Name | 2,4,5-trimethyl-1,3-oxazole |
Standard InChI | InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 |
Standard InChI Key | ZRLDBDZSLLGDOX-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=N1)C)C |
Canonical SMILES | CC1=C(OC(=N1)C)C |
Introduction
Chemical Identity and Structural Properties
2,4,5-Trimethyloxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure, with methyl groups positioned at the 2, 4, and 5 positions. This structural arrangement contributes to its unique chemical and sensory properties.
Table 1: Chemical Identity of 2,4,5-Trimethyloxazole
Parameter | Information |
---|---|
Chemical Name | 2,4,5-Trimethyloxazole |
CAS Number | 20662-84-4 |
Molecular Formula | C6H9NO |
Molecular Weight | 111.14 g/mol |
Synonyms | Trimethyloxazole; trimethyl-oxazol; Oxazole, trimethyl-; triMethyl-1,3-oxazole |
Structure | Five-membered ring with O at position 1, N at position 3, and methyl groups at positions 2, 4, and 5 |
The compound features an aromatic oxazole ring with three methyl substituents, creating a distinctive molecular architecture that influences both its physical properties and its chemical behavior in various reactions .
Physical and Chemical Properties
2,4,5-Trimethyloxazole exhibits a range of physical and chemical properties that make it valuable for various applications, particularly in the flavor and fragrance industry.
Table 2: Physical and Chemical Properties of 2,4,5-Trimethyloxazole
Property | Value |
---|---|
Physical State | Clear yellow liquid |
Boiling Point | 133-134°C (lit.) |
Density | 0.957 g/mL at 25°C |
Flash Point | 33°C / 91.4°F |
Refractive Index | 1.44 |
Specific Gravity (20/20) | 0.96 |
LogP | 1.09 |
pKa | 3.73±0.10 (Predicted) |
Storage Temperature | Sealed in dry conditions, 2-8°C |
Solubility | Soluble in organic solvents |
The compound is air-sensitive and should be stored under inert gas conditions for optimal stability, particularly at temperatures below 15°C .
Sensory Properties
One of the most significant aspects of 2,4,5-Trimethyloxazole is its distinctive sensory profile:
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Odor Character: At 100% concentration, it presents nutty, nut skin, roasted, wasabi, shellfish, mustard, and vegetable notes
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Odor Intensity: Medium strength, nutty type; recommended for use in solutions of 10.00% or less
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Taste Profile: At 1ppm concentration, it imparts sweet roasted cocoa, coffee, chocolate, slightly seared savory beef, and proteinous notes with green vegetative nuances
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Odor at Dilution: At 1.0% concentration, it exhibits slight pyridine-like, roasted vegetative, toasted Dutched cocoa background with subtle nutty nuances
These sensory characteristics contribute significantly to its value in flavor formulations and food applications.
Occurrence and Detection
Natural Occurrence
2,4,5-Trimethyloxazole has been reported to occur naturally in various food products:
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Heated beef
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Cocoa and coffee products
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Cooked pork
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Aged vinegars, particularly traditional varieties
Its presence in these foods contributes to their complex flavor profiles, particularly the roasted, nutty, and savory notes associated with cooked proteins and fermented products.
Detection Methods
Recent advances in analytical methodology have improved the detection and quantification of 2,4,5-Trimethyloxazole in complex food matrices:
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Colorimetric Sensor Arrays: Developed specifically for analyzing 2,4,5-trimethyloxazole in complex volatile organic compounds (VOCs)
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Porphyrin-Based Detection: The compound 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) has been found specifically sensitive to 2,4,5-trimethyloxazole
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Gas Chromatography-Olfactometry-Mass Spectrometry: Used to characterize it as a key aroma compound in aged vinegars
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Density Functional Theory and Time-Dependent Density Functional Theory: Applied to optimize detection methods
These analytical approaches have enabled researchers to better understand the role of 2,4,5-trimethyloxazole in food flavor development and quality assessment. For example, a study on vinegar demonstrated that the compound could be used as a marker for storage time discrimination with high accuracy (92.5% using LDA and 100% using KNN algorithms) .
Chemical Reactivity and Synthesis
Photocycloaddition Reactions
One of the most significant aspects of 2,4,5-Trimethyloxazole's chemical behavior is its ability to undergo highly selective photocycloaddition reactions:
"The photocycloaddition of aliphatic and aromatic aldehydes with 2,4,5-trimethyloxazole proceeds highly regio- and diastereoselectively to give bicyclic oxetanes; hydrolytic cleavage of these adducts gives selectively erythro α-amino, β-hydroxy methyl ketones."
This reactivity makes the compound valuable in organic synthesis for creating stereochemically defined products with potential applications in pharmaceutical development.
Formation in Food Systems
In food chemistry, 2,4,5-Trimethyloxazole can be formed through various pathways:
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Reaction between cysteine and diacetyl under wine-like conditions
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Maillard reactions during cooking and food processing
Research on its formation in wine has demonstrated that the methyl-C(2) fragment can be provided by both diacetyl and cysteine in varying degrees, illustrating the complex chemistry involved in its biosynthesis .
Manufacturer | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 193704 | 95% | 5g | $49.50 |
Sigma-Aldrich | 193704 | 95% | 25g | $164.00 |
TCI Chemical | T2595 | >98.0% (GC) | 5g | $35.00 |
Alfa Aesar | A10328 | 97% | 5g | $28.65 |
Alfa Aesar | A10328 | 97% | 25g | $79.65 |
Thermo Scientific | A10328.06 | 97% | 5g | $31.60 |
These commercial offerings demonstrate the compound's importance in research and industry, with various grades available to suit different applications .
Hazard Type | Classification | Code |
---|---|---|
Physical Hazard | Flammable liquid and vapor | H226 |
Health Hazard | Causes serious eye irritation | H319 |
Health Hazard | May cause respiratory irritation | H335 |
GHS Pictograms | GHS02, GHS07 | - |
Signal Word | Warning | - |
Recent Research and Developments
Analytical Developments
Recent research has focused on improving detection and quantification methods for 2,4,5-Trimethyloxazole in complex matrices:
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Development of colorimetric sensor arrays based on porphyrin complexes specifically designed for 2,4,5-trimethyloxazole detection
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Application of density functional theory (DFT) and time-dependent density functional theory (TDDFT) to optimize porphyrin complexes for selective binding with 2,4,5-trimethyloxazole
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Creation of analytical methods that can resist interference from other volatile organic compounds
Food Science Applications
In food science, researchers have investigated the role of 2,4,5-Trimethyloxazole in various products:
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Identified as one of the key aroma compounds in aged Zhenjiang aromatic vinegar
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Studied for its contribution to the flavor profile of traditional fermented products
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Used as a marker for discrimination of storage time in vinegar products
Synthetic Applications
The compound's distinctive reactivity continues to be exploited in organic synthesis:
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